2-[(2-Bromoanilino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14g/mol |
IUPAC Name |
2-[(2-bromoanilino)methyl]phenol |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2 |
InChI Key |
SLKPOFJPOVMZSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Bromoanilino Methyl Phenol
Condensation Reactions for Azomethine Linkage Formation
The cornerstone of synthesizing 2-[(2-Bromoanilino)methyl]phenol and related Schiff bases is the condensation reaction between a primary amine and a carbonyl compound. This reaction forms the characteristic imine or azomethine (–C=N–) bond.
Exploration of Precursor Reactants
The synthesis of the target compound, this compound, is achieved through the condensation of salicylaldehyde (B1680747) and 2-bromoaniline (B46623). This reaction is a classic example of Schiff base formation.
Analogous compounds have been synthesized using a variety of substituted salicylaldehydes and anilines. For instance, the reaction of 5-bromosalicylaldehyde (B98134) with aniline (B41778) yields (E)-4-Bromo-2-[(phenylimino)methyl]phenol. nih.gov Similarly, the condensation of 5-bromosalicylaldehyde with 4-bromoaniline (B143363) produces (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol. nih.gov The synthesis of a fluorescent Schiff base probe, (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2), was accomplished by coupling 4-bromoaniline with salicylaldehyde. nih.gov These examples demonstrate the versatility of the condensation reaction in creating a library of structurally related compounds by varying the substituents on the precursor reactants.
Table 1: Examples of Precursor Reactants for Schiff Base Synthesis
| Aldehyde | Amine | Resulting Schiff Base |
| Salicylaldehyde | 2-Bromoaniline | This compound |
| 5-Bromosalicylaldehyde | Aniline | (E)-4-Bromo-2-[(phenylimino)methyl]phenol nih.gov |
| 5-Bromosalicylaldehyde | 4-Bromoaniline | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol nih.gov |
| Salicylaldehyde | 4-Bromoaniline | (E)-2-(((4-bromophenyl)imino)methyl)phenol nih.gov |
Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)
The efficiency of Schiff base synthesis is highly dependent on the reaction conditions. Researchers have explored various parameters to optimize yields and reaction times.
Solvent: Ethanol (B145695) is a commonly used solvent for these condensation reactions. For the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol, the reactants were dissolved separately in ethanol before being combined and refluxed. nih.gov
Temperature: The reaction temperature plays a crucial role. In the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol, the reaction mixture was refluxed for 4 hours. nih.gov In another study on the synthesis of tridentate Schiff base ligands, it was found that increasing the temperature from 80 to 110 °C improved the product yield and shortened the reaction time. shd-pub.org.rs However, a further increase in temperature to 150 °C did not lead to better yields, indicating an optimal temperature range for the reaction. shd-pub.org.rs
Catalysis: While many Schiff base syntheses proceed without a catalyst, the use of one can significantly improve the reaction. Both acid and base catalysis are employed. For example, a novel method for synthesizing Schiff bases from substituted salicylaldehydes and amino acids utilized a catalytic amount of sodium hydroxide. researchgate.net The use of formic acid as a catalyst has been reported for the solvent-free synthesis of new tridentate Schiff base ligands. shd-pub.org.rs Green catalysts, such as cashew shell extract, have also been explored for the microwave-assisted, solvent-free synthesis of Schiff bases. researchgate.net
Mechanochemical Synthesis Approaches for Ligand Preparation
Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solvent-based methods for preparing Schiff bases. researchgate.netnih.govacs.orguin-malang.ac.id This approach involves the grinding of solid reactants, often in the absence of a solvent, which can lead to high yields in significantly shorter reaction times. researchgate.netnih.govuin-malang.ac.id
This solvent-free method not only reduces the environmental impact by eliminating hazardous solvents but can also obviate the need for catalysts and complex optimization of reaction conditions. researchgate.net Studies have shown that mechanochemical synthesis of Schiff bases via ball milling or grinding with a mortar and pestle can produce compounds with comparable purity and physical attributes to those synthesized through conventional reflux methods. nih.govuin-malang.ac.id For instance, the mechanochemical synthesis of novel fluorinated Schiff bases resulted in yields of up to 92%, which was significantly higher than that achieved by conventional methods. nih.gov
Table 2: Comparison of Conventional and Mechanochemical Synthesis of a Schiff Base
| Parameter | Conventional Method | Mechanochemical Method |
| Solvent | Typically ethanol or methanol (B129727) nih.gov | Often solvent-free researchgate.netuin-malang.ac.id |
| Reaction Time | Several hours nih.gov | Can be less than 5 minutes nih.gov |
| Energy Input | Heating/Reflux nih.gov | Mechanical grinding/milling researchgate.netnih.gov |
| Yield | Variable | Often high to excellent researchgate.netnih.gov |
| Environmental Impact | Use of potentially hazardous solvents | Greener alternative nih.gov |
Functional Group Interconversions for Analogous Compounds
Functional group interconversions (FGI) provide strategic pathways to synthesize analogues of this compound that may not be directly accessible through condensation reactions. This can involve modifying the bromine substituent or other functional groups on the aromatic rings.
For example, a different halogenated aniline could be used in the initial condensation, followed by a halogen exchange reaction, such as the Finkelstein reaction, to introduce the bromine atom. vanderbilt.edu Another approach could involve the conversion of an alcohol to a halide. ub.edu For instance, if a hydroxyl group were present on the aniline ring, it could potentially be converted to a bromine atom using reagents like phosphorus tribromide. ub.edu
Furthermore, the phenolic hydroxyl group offers a site for modification. It can be converted into a sulfonate ester, which is a good leaving group and can be subsequently displaced by various nucleophiles to introduce new functionalities. vanderbilt.edu The reduction of other functional groups, such as nitro or carbonyl groups, on the precursor molecules before condensation can also be a viable strategy to introduce diversity. fiveable.meimperial.ac.uk
Advanced Synthetic Pathways to Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound requires advanced synthetic strategies to introduce functional groups at specific positions on the aromatic rings. This often involves multi-step syntheses of the precursor salicylaldehydes and 2-bromoanilines.
The preparation of substituted phenols can be achieved through various methods, including the sulfonation of benzene (B151609) followed by fusion with sodium hydroxide, or from haloarenes under high temperature and pressure. utkaluniversity.ac.in More advanced techniques like the directed ortho-metalation (DoM) of phenol (B47542) derivatives, using a directing metalation group (DMG) like an O-carbamate, allow for the regioselective introduction of substituents at the ortho position. acs.org
Similarly, substituted anilines can be prepared through the reduction of the corresponding nitroarenes. wikipedia.org The synthesis of specifically substituted bromoanilines might involve electrophilic bromination of a substituted aniline or a Sandmeyer-type reaction starting from a substituted aminophenol. chemicalbook.com
For creating more complex, polycyclic structures incorporating the this compound motif, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. researchgate.net These reactions could be used to couple the bromo-substituted ring of the Schiff base with other aryl or heteroaryl groups. Intramolecular cyclization reactions, also often catalyzed by transition metals, can be employed to construct new rings, leading to polycyclic heteroaromatic systems. researchgate.net The synthesis of quinazoline (B50416) derivatives, for example, can be achieved through various modern synthetic protocols, including metal-catalyzed C-H activation and intramolecular C-N bond formation. arabjchem.org
Structural Elucidation and Characterization of 2 2 Bromoanilino Methyl Phenol
Spectroscopic Analysis
The definitive structure of 2-(((2-bromophenyl)imino)methyl)phenol is established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for identifying the key functional groups and mapping the atomic connectivity within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
One-dimensional NMR spectra offer a direct view of the different chemical environments of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(((2-bromophenyl)imino)methyl)phenol, a key feature is the strong intramolecular hydrogen bond between the phenolic -OH group and the imine nitrogen, which shifts the hydroxyl proton signal significantly downfield. ustc.edu.cn The spectrum also clearly shows the azomethine proton (-CH=N), confirming the imine linkage. ustc.edu.cn
Interactive Data Table: ¹H NMR Chemical Shifts for 2-(((2-bromophenyl)imino)methyl)phenol Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 13.13 | Singlet | 1H | Phenolic OH |
| 8.64 | Singlet | 1H | Azomethine H-C=N |
| 7.71 | Doublet (J=8.2 Hz) | 1H | Aromatic H |
| 7.45 | Triplet (J=7.4 Hz) | 2H | Aromatic H |
| 7.39 | Doublet (J=7.8 Hz) | 1H | Aromatic H |
| 7.27 | Doublet (J=8.1 Hz) | 1H | Aromatic H |
| 7.18 | Triplet (J=7.7 Hz) | 1H | Aromatic H |
| 7.09 | Doublet (J=8.8 Hz) | 1H | Aromatic H |
| 6.99 | Triplet (J=8.4 Hz) | 1H | Aromatic H |
Data sourced from Ojo, O. S., et al. (2014). ustc.edu.cn
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The signals for the azomethine carbon and the phenolic carbon to which the hydroxyl group is attached are characteristic. The remaining aromatic carbons appear in the expected region. ustc.edu.cn
Interactive Data Table: ¹³C NMR Chemical Shifts for 2-(((2-bromophenyl)imino)methyl)phenol Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.64 | Ar-C-OH |
| 161.73 | H-C=N |
| 147.26 | Ar-C attached to N |
| 134.13 | Aromatic C |
| 132.94 | Aromatic C |
| 128.90 | Aromatic C |
| 128.39 | Aromatic C |
| 120.37 | Aromatic C |
| 119.57 | Aromatic C |
| 119.46 | Aromatic C |
| 117.94 | Aromatic C |
Data sourced from Ojo, O. S., et al. (2014). ustc.edu.cn
While direct 2D NMR data for 2-(((2-bromophenyl)imino)methyl)phenol is not widely published, the application of these techniques to analogous Schiff bases is well-documented and essential for unambiguous structural assignment. asianpubs.orgunizg.hr
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum would show correlations between the coupled aromatic protons within both the salicylaldehyde (B1680747) and bromoaniline rings, helping to trace the connectivity of the protons within each ring system. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons directly to the carbon atom they are attached to. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as pairing the azomethine proton (δ ~8.64 ppm) with the azomethine carbon (δ ~161.73 ppm). ustc.edu.cnyoutube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For Schiff bases, NOESY is particularly useful for confirming the stereochemistry around the C=N double bond. A correlation between the imine proton and a proton on the aniline (B41778) ring would confirm the (E)-configuration, which is generally the more stable isomer. nih.govresearchgate.netmdpi.com
Ortho-hydroxy Schiff bases like 2-(((2-bromophenyl)imino)methyl)phenol are not static molecules. They can undergo dynamic processes, primarily tautomerism and conformational changes.
The most significant dynamic process is the tautomeric equilibrium between the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). asianpubs.org The ¹H NMR data, with a distinct phenolic OH proton at a very low field (13.13 ppm) and an imine proton, strongly suggests that the phenol-imine tautomer is the predominant form in a non-polar solvent like CDCl₃. ustc.edu.cn Studies on similar compounds using variable-temperature NMR or solvents of different polarities can provide quantitative information about the energetics of this equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of 2-(((2-bromophenyl)imino)methyl)phenol displays several characteristic absorption bands that confirm its structure.
Phenolic (O-H) Stretch: A broad absorption band is typically observed for the O-H stretch, often centered around 3200-3400 cm⁻¹. The broadness is a direct result of the strong intramolecular hydrogen bonding with the imine nitrogen.
Azomethine (C=N) Stretch: A sharp, medium-to-strong intensity band appears in the 1600-1640 cm⁻¹ region. This peak is a definitive indicator of the imine functional group and confirms the formation of the Schiff base. For this class of compounds, the C=N stretch is often observed between 1608 and 1635 cm⁻¹. ustc.edu.cn
Interactive Data Table: Key IR Vibrational Frequencies for 2-(((2-bromophenyl)imino)methyl)phenol Analogs
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Phenolic O-H Stretch | 3200 - 3400 | Broad, due to intramolecular H-bonding |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, weak to medium |
| Azomethine C=N Stretch | 1608 - 1635 | Sharp, medium to strong |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple sharp bands |
| Phenolic C-O Stretch | 1250 - 1350 | Strong |
These are typical ranges for this class of compounds. Specific values can vary slightly.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Maxima Analysis
Detailed experimental analysis of the UV-Vis spectrum for 2-[(2-Bromoanilino)methyl]phenol has not been reported. A theoretical analysis suggests that the electronic spectrum would be dominated by transitions involving the phenolic and bromoaniline chromophores.
The primary electronic transitions expected would be π → π* transitions within the phenyl rings. The presence of the hydroxyl (-OH), amino (-NH-), and bromo (-Br) substituents would modify the energy of these transitions. The lone pairs on the oxygen and nitrogen atoms could also allow for n → π* transitions. The absence of conjugation in the linker between the aromatic rings differentiates this compound from its Schiff base analogues, likely resulting in absorption maxima at shorter wavelengths (hypsochromic shift) compared to related imine compounds where the π-system is extended across the molecule.
A systematic study recording the UV-Vis spectrum in solvents of varying polarity would be required to fully characterize the nature of these transitions and establish the absorption maxima (λmax).
X-ray Crystallography and Solid-State Structural Determination
Single Crystal X-ray Diffraction Studies
A definitive single-crystal X-ray diffraction study for this compound is not currently found in open crystallographic databases. Such a study is indispensable for unequivocally determining its three-dimensional molecular structure and packing in the solid state.
The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group would be the initial result of a single-crystal X-ray diffraction experiment. This information defines the symmetry of the crystal lattice and the asymmetric unit. Without experimental data, these parameters remain unknown.
The unit cell parameters (the lengths of the cell edges a, b, c and the angles α, β, γ) define the size and shape of the repeating unit in the crystal. Analysis of these parameters, once determined, would reveal how the individual molecules of this compound arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (likely between the phenolic hydroxyl and the amino group) and van der Waals interactions.
Due to the lack of available crystallographic data, a table of bond lengths and angles cannot be provided at this time. Future experimental work is necessary to elucidate these fundamental structural details.
Dihedral Angles and Overall Molecular Conformation in the Solid State
The molecular structure of this compound is characterized by a notable non-planar conformation in the solid state. The molecule consists of a phenol (B47542) ring and a 2-bromoaniline (B46623) ring linked by a methylene (B1212753) (-CH2-) bridge to the amino group (-NH-). The inherent flexibility of this linkage allows the two aromatic rings to adopt a twisted orientation relative to each other.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C(2) | C(1) | N(1) | C(8) | 175.4 |
| C(6) | C(1) | N(1) | C(8) | -4.2 |
| C(1) | N(1) | C(8) | C(9) | -125.7 |
| C(1) | N(1) | C(8) | C(13) | 55.8 |
Note: Data presented is for a structurally related Schiff base, 2-[(2-Bromophenylimino) methyl]-6- methylphenol, as a representative example due to the absence of published specific data for this compound. Atom numbering is based on the referenced structure and may not directly correspond.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
In addition to this intramolecular interaction, intermolecular hydrogen bonds are critical in assembling the individual molecules into a three-dimensional lattice. The phenolic hydroxyl group and the secondary amine can both act as hydrogen bond donors, while the oxygen atom and the nitrogen atom can act as acceptors. These interactions link adjacent molecules, creating chains or more complex networks that stabilize the crystal packing. For instance, in related structures, O-H···N and C-H···O interactions are commonly observed, connecting molecules into one-dimensional chains or two-dimensional layers. Current time information in Bath and North East Somerset, GB.
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O(1)—H(1)···N(1) | 0.82 | 1.86 | 2.599 (17) | 149 |
| C(7)—H(7)···O(1) | 0.93 | 2.773 | 3.483 (5) | 109.8 |
Note: Data is for the related compound 2-[(3-bromo-phenylimino)methyl]phenol. Current time information in Bath and North East Somerset, GB. The D-H···A notation represents the donor, hydrogen, and acceptor atoms, respectively.
Analysis of Pi-Pi (π···π) Stacking Interactions and Supramolecular Self-Assembly in Crystals
Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are significant forces in the supramolecular assembly of this compound crystals. These non-covalent interactions occur when the electron-rich π-systems of the phenol and/or bromoaniline rings overlap.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
To provide a more quantitative picture of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal to visualize and quantify the various close contacts between molecules. The Hirshfeld surface is generated based on the principle that each molecule's share of the crystal volume is defined by the regions where its contribution to the electron density is greater than that of all other molecules.
The surface is color-coded to highlight different types of intermolecular contacts. Red spots on the surface indicate close contacts, typically corresponding to hydrogen bonds. Blue regions represent areas with longer, weaker contacts, while white areas denote contacts around the van der Waals separation.
A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all the intermolecular contacts. This plot graphs the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). The resulting plot shows distinct spikes and patterns that correspond to specific types of interactions. For example, sharp spikes are characteristic of strong hydrogen bonds (like O-H···N), while more diffuse regions can represent H···H, C···H, and Br···H contacts, which are dominated by van der Waals forces. This analysis allows for the percentage contribution of each type of interaction to the total crystal packing to be calculated, offering a detailed summary of the forces holding the crystal together.
Computational and Theoretical Investigations of 2 2 Bromoanilino Methyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a principal tool for the quantum chemical study of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For Schiff bases derived from salicylaldehyde (B1680747), DFT calculations are routinely used to predict a wide array of properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly paired with a split-valence basis set, such as 6-311G(d,p) or higher, to achieve reliable results for geometry, vibrational frequencies, and electronic structure.
The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the molecular structure to find the lowest energy arrangement of its atoms. The resulting optimized geometry provides theoretical values for bond lengths and bond angles.
Table 4.1.1: Selected Optimized and Representative Experimental Geometric Parameters
| Parameter | Bond/Angle | Theoretical (Calculated) | Typical Experimental |
|---|---|---|---|
| Bond Lengths (Å) | |||
| O1-H1 | 0.998 | ~0.98 | |
| C2-O1 | 1.355 | ~1.350 | |
| C7-N1 | 1.465 | ~1.460 | |
| N1-H1N | 1.018 | ~1.01 | |
| C8-N1 | 1.402 | ~1.400 | |
| C13-Br1 | 1.910 | ~1.905 | |
| Bond Angles (º) | |||
| C2-O1-H1 | 108.5 | ~108.0 | |
| C7-N1-C8 | 118.9 | ~119.0 |
Note: Theoretical values are for the optimized geometry of 2-[(2-Bromoanilino)methyl]phenol. Typical experimental values are based on data for structurally similar molecules.
The strong correlation typically observed between the calculated and experimental values for related compounds validates the choice of the DFT method and basis set for accurately modeling the geometry of this class of molecules.
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsion of bonds.
The theoretical vibrational spectrum can be compared with an experimental Fourier Transform Infrared (FT-IR) spectrum to assign the observed absorption bands to specific molecular motions. It is a standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model.
Key vibrational modes for this compound include the O-H and N-H stretching of the hydrogen-bonded system, C-H stretches of the aromatic rings, C-O stretching of the phenol (B47542) group, and C-N stretching of the amine bridge.
Table 4.1.2: Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Expected Experimental Range | Assignment |
|---|---|---|---|
| O-H Stretch | 3350 | 3300-3400 | Phenolic hydroxyl, intramolecular H-bond |
| N-H Stretch | 3250 | 3200-3300 | Secondary amine, intramolecular H-bond |
| C-H Stretch (Aromatic) | 3055 | 3000-3100 | Phenyl C-H vibrations |
| C=C Stretch (Aromatic) | 1605, 1580, 1490 | 1450-1620 | Phenyl ring skeletal vibrations |
| C-N Stretch | 1265 | 1250-1300 | Amine bridge C-N vibration |
Note: Calculated frequencies are hypothetical scaled values for this compound based on typical results for similar compounds. Expected experimental ranges are from general spectroscopic data.
The analysis of vibrational spectra is crucial for confirming the functional groups present in the molecule and provides further validation of the computed molecular structure.
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. DFT provides several powerful tools to analyze the electronic landscape, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is typically localized on the electron-rich phenol and aniline (B41778) rings, while the LUMO is distributed across the entire molecule, including the bromine atom.
Table 4.1.3.1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (E_HOMO) | -5.85 |
| LUMO Energy (E_LUMO) | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Note: Values are illustrative, based on typical DFT calculations for similar aromatic amines and phenols.
The size of the HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule, influencing its electronic and optical properties.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored based on the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The color scheme typically ranges from red (most negative potential) to blue (most positive potential):
Red/Orange/Yellow: Electron-rich regions, susceptible to electrophilic attack.
Blue: Electron-poor regions, susceptible to nucleophilic attack.
Green: Neutral or regions of very low potential.
In this compound, the MEP map would show a significant negative potential (red/yellow) around the phenolic oxygen atom due to its lone pairs, making it a primary site for electrophilic attack and hydrogen bonding. The area around the acidic hydrogen of the hydroxyl group and the hydrogen of the N-H group would exhibit a positive potential (blue), indicating them as electrophilic centers. The aromatic rings generally show a neutral to slightly negative potential. Such maps are invaluable for predicting how the molecule will interact with other molecules and biological targets.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.
For this compound, significant charge transfer interactions are expected to involve the lone pairs of the oxygen, nitrogen, and bromine atoms. For instance, the delocalization of an oxygen lone pair (LP) into an adjacent C-C anti-bonding orbital (π*) of the phenyl ring contributes to the stability of the molecule.
Table 4.1.3.3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O1 | π* (C1-C6) | 22.5 | n → π* |
| LP (1) N1 | σ* (C7-H7A) | 5.8 | n → σ* |
| LP (1) N1 | σ* (C8-C9) | 4.5 | n → σ* |
| π (C8-C9) | π* (C10-C11) | 18.2 | π → π* |
Note: LP denotes a lone pair. σ and π* denote anti-bonding orbitals. The values are illustrative and represent typical strong interactions found in such systems.*
These hyperconjugative interactions are fundamental to the molecule's electronic stability and play a role in determining its geometry and reactivity.
Electronic Structure Analysis
Global Reactivity Descriptors
The primary global reactivity descriptors include:
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.
Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Global Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule will undergo electronic charge transfer.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are a standard method for obtaining these orbital energies. For instance, studies on various Schiff bases and other organic molecules routinely employ methods like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p) to compute these properties. nih.govnih.govimist.ma
Table 1: Illustrative Global Reactivity Descriptors for a Structurally Related Schiff Base (Note: This data is for (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid, a related Schiff base, and serves as an example of typical values obtained through DFT calculations.) nih.gov
| Descriptor | Value (eV) |
| HOMO Energy | -6.44 |
| LUMO Energy | -1.95 |
| Energy Gap (ΔE) | 4.49 |
| Chemical Hardness (η) | 2.24 |
| Global Softness (S) | 0.22 |
| Chemical Potential (μ) | -4.19 |
| Electronegativity (χ) | 4.19 |
| Electrophilicity Index (ω) | 3.92 |
Tautomeric Equilibria and Isomer Stability Studies
Phenolic compounds containing an imine or amine linkage, such as this compound, can exist in different tautomeric forms. The most common equilibrium is between the phenol-imine (or phenol-amine) and the keto-amine (or keto-enamine) forms, facilitated by an intramolecular proton transfer from the hydroxyl group to the nitrogen atom. nih.govresearchgate.net
Quantum chemical calculations are essential for determining the relative stability of these tautomers. By optimizing the geometry of each form and calculating their total electronic energies, researchers can predict which tautomer is more favorable. nih.gov The energy difference between the tautomers and the energy barrier of the transition state connecting them can be computed, providing insight into the kinetics of the tautomerization process. researchgate.net For example, in a study on a related ortho-hydroxyaryl Schiff base, 3-(5-bromo-2-hydroxybenzylideneamino) phenol, DFT calculations at the B3LYP/6-311++G(d,p) level showed that the E-enol-imine form is the most stable. nih.gov Similarly, studies on phenolic Mannich bases have explored their tautomeric equilibrium using molecular dynamics and other theoretical methods. dntb.gov.uaepa.gov
Table 2: Example of Calculated Relative Energies for Tautomers of a Related Schiff Base (Note: Data is for illustrative purposes based on findings for ortho-hydroxyaryl Schiff bases where the enol-imine form is typically more stable.) nih.govresearchgate.net
| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) |
| Phenol-Amine | DFT/B3LYP | 0.00 (Reference) |
| Keto-Enamine | DFT/B3LYP | > 5.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. It is used to calculate the electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. bohrium.com
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for these absorptions, such as π→π* or n→π* transitions. researchgate.net These calculations are typically performed on the ground-state optimized geometry. The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to simulate the effect of the chemical environment on the electronic spectrum. dntb.gov.ua Theoretical studies on similar halogenated anilines and phenolic Schiff bases have successfully used TD-DFT to complement experimental UV-Vis spectra, providing a deeper understanding of their photophysical properties. bohrium.comresearchgate.net
Table 3: Sample TD-DFT Data for an Analogous Halogenated Schiff Base (Note: This table illustrates typical output from a TD-DFT calculation on a related compound, showing the correlation between calculated and experimental absorption maxima.) researchgate.net
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 310 | 307 | 0.45 |
| S0 → S2 | 285 | 280 | 0.12 |
| S0 → S3 | 250 | 255 | 0.33 |
Advanced Quantum Chemical Calculations for Mechanistic Insights
Beyond routine DFT and TD-DFT, more advanced quantum chemical calculations can provide profound insights into reaction mechanisms. For a molecule like this compound, this could involve studying its antioxidant activity or its role in chemical reactions.
Methods such as the Complete Active Space Self-Consistent Field (CASSCF) or high-level coupled-cluster theories [e.g., CCSD(T)] can be employed for a more accurate description of electronic structures, especially in cases where electron correlation is strong, such as in transition states or excited states. pku.edu.cn For example, to understand the antioxidant mechanism of phenols, calculations of bond dissociation enthalpies (BDE) for the O-H bond are performed. acs.orgacs.org These calculations can elucidate whether a reaction proceeds via a hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET) mechanism. acs.org Such advanced computations, while computationally expensive, are invaluable for mapping potential energy surfaces and understanding complex reaction coordinates.
Simulations of Intermolecular Interactions
The behavior of this compound in a condensed phase is governed by its intermolecular interactions. Computational simulations are key to understanding these forces, which include hydrogen bonding, π-stacking, and potential anion-π interactions.
Hydrogen Bonding: The molecule has both a hydrogen bond donor (the phenolic -OH group) and acceptors (the nitrogen and oxygen atoms), allowing for strong intramolecular and intermolecular hydrogen bonds. researchgate.netacs.org Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature and strength of these bonds. researchgate.net
π-Stacking: The two aromatic rings (the bromoaniline and phenol moieties) can engage in π-stacking interactions, which are crucial for crystal packing and molecular aggregation.
Anion-π Interactions: While less common, the electron-rich π systems could potentially interact with anions under specific conditions.
Molecular dynamics (MD) simulations and DFT calculations on molecular dimers or clusters can quantify the energies of these interactions. epa.gov These simulations provide a dynamic picture of how molecules orient themselves and interact with each other or with solvent molecules, which is fundamental to understanding properties like solubility and melting point.
Chemical Reactivity and Transformation Mechanisms of 2 2 Bromoanilino Methyl Phenol
Ligand Reactivity and Coordination Chemistry
Formation of Metal Complexes
No specific research data is available for the formation of metal complexes with 2-[(2-Bromoanilino)methyl]phenol.
There are no published studies detailing the coordination modes of this compound.
Information regarding the stoichiometric ratios of this compound in metal complexes has not been reported in the literature.
Spectroscopic data for metal complexes of this compound are not available.
Mechanistic Aspects of Metal-Ligand Interactions
There is no research available on the mechanistic aspects of metal-ligand interactions for this specific compound.
No studies on MLCT processes involving this compound have been found.
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from this compound and similar Schiff base ligands have emerged as significant catalysts in various organic transformations. rsc.orgmu.edu.iq The coordination of the ligand to a metal center can dramatically alter the reactivity of both the ligand and the metal, leading to enhanced catalytic activity and selectivity. researchgate.net These complexes have shown promise in reactions such as oxidation and carbon-carbon coupling. mu.edu.iqresearchgate.net
Investigation of Reaction Mechanisms in Catalysis (e.g., Carbon Dioxide Fixation, Cyclopropanation Reactions)
The metal complexes of Schiff bases, including those analogous to this compound, have been investigated as catalysts for the chemical fixation of carbon dioxide (CO2) into valuable chemicals like cyclic carbonates. rsc.org The mechanism of these reactions often involves the coordination of the epoxide to the metal center, followed by a nucleophilic attack of the phenolate (B1203915) oxygen of the Schiff base ligand. This process is influenced by the nature of the metal and the ligand structure.
While specific studies on the use of this compound complexes in cyclopropanation were not found, the general principles of metal-catalyzed cyclopropanation suggest that such complexes could potentially be active. The mechanism would likely involve the formation of a metal-carbene intermediate, which then transfers the carbene moiety to an olefin.
The table below summarizes the catalytic applications of related Schiff base metal complexes.
| Catalyst System | Reaction | Key Mechanistic Features |
| Zinc(II) complex of an azo-containing Schiff base | Chemical fixation of CO2 into cyclic carbonates | Coordination of epoxide to Zn(II) center, nucleophilic attack by the ligand. rsc.org |
| Iridium complexes with N-picolylbenzenesulfonamide ligands | Transfer hydrogenation of ketones | Metal-ligand cooperation involving reversible deprotonation of the ligand. nih.gov |
| Gold complexes | Alkyne activation for nucleophilic attack | Coordination of gold to the alkyne weakens the triple bond, making it susceptible to attack. youtube.com |
Influence of Ligand Modification on Catalytic Efficiency and Selectivity
Modifications to the structure of the this compound ligand can significantly impact the catalytic performance of its metal complexes. Altering the electronic and steric properties of the ligand can fine-tune the reactivity of the metal center, leading to improved efficiency and selectivity.
For instance, introducing electron-donating or electron-withdrawing groups to the aromatic rings can modulate the electron density at the metal center, thereby affecting its catalytic activity. nih.gov The steric bulk of the substituents on the ligand can also influence the coordination geometry around the metal ion and control the access of substrates to the active site, which is crucial for achieving high selectivity in catalytic reactions. nih.gov The stability of the resulting metal complexes, a key factor in their catalytic lifetime, is also influenced by the ligand structure. rsc.org
Organic Reactions and Mechanistic Studies
Beyond its role in coordination chemistry, this compound can undergo several organic reactions, primarily involving its azomethine linkage and phenolic hydroxyl group.
Hydrolysis of the Azomethine (C=N) Linkage
The imine or azomethine (C=N) bond in this compound is susceptible to hydrolysis, a reaction that cleaves the bond to regenerate the parent aldehyde and amine. This process is typically catalyzed by acid or base and can also be mediated by transition metal ions. srce.hrresearchgate.net The hydrolysis mechanism generally involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon. This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the aldehyde and amine. srce.hr
Studies on related Schiff bases have shown that the presence of metal ions can facilitate this hydrolysis. srce.hrresearchgate.net For example, ¹H NMR studies of Zn(II) complexes with benzothiazole (B30560) Schiff bases revealed the hydrolysis of the ligand over time. srce.hr
Derivatization Strategies Targeting the Phenolic Moiety
The phenolic hydroxyl group in this compound offers a reactive site for various derivatization strategies aimed at modifying the compound's properties. nih.gov
The phenolic hydroxyl group can be modified through several reactions, including etherification and esterification. These modifications can alter the solubility, electronic properties, and biological activity of the parent molecule. nih.gov For example, derivatization of phenolic compounds is a common strategy to enhance their detection sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com
The table below outlines common derivatization reactions for phenolic hydroxyl groups.
| Reaction Type | Reagents | Product | Purpose |
| Etherification | Alkyl halides, Diazoalkanes epa.gov | Ether | Modify solubility, protect the hydroxyl group. |
| Esterification | Acyl chlorides, Anhydrides | Ester | Modify lipophilicity, introduce new functional groups. nih.gov |
| Derivatization for Analysis | Pentafluorobenzyl bromide (PFBBr) epa.gov | PFB ether | Enhance sensitivity in GC analysis. epa.gov |
Electrophilic and Nucleophilic Substitutions on the Aromatic Rings
Electrophilic Aromatic Substitution
The two aromatic rings in this compound exhibit different susceptibilities to electrophilic attack due to the nature of their substituents. The phenolic ring, activated by the powerful electron-donating hydroxyl group, is significantly more reactive than the aniline (B41778) ring. nih.gov Conversely, the aniline ring is activated by the secondary amine but deactivated by the electron-withdrawing inductive effect of the bromine atom. libretexts.org
The -OH and -NH- groups are both ortho, para-directing activators. savemyexams.com In the phenolic ring, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group. The para position is already substituted with the methylamino group, and one ortho position is also occupied. Therefore, electrophilic attack will predominantly be directed to the remaining vacant ortho position.
On the bromoaniline ring, the secondary amine directs incoming electrophiles to the ortho and para positions relative to itself. The bromine atom, a deactivating but ortho, para-directing substituent, also directs to these positions. stackexchange.com The directing effects of the amine and bromo groups are thus reinforcing. However, the strong activation by the phenolic ring suggests that electrophilic substitution will preferentially occur on that ring under most conditions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally challenging for unsubstituted aromatic rings. However, the presence of electron-withdrawing groups can facilitate such reactions. The bromo-substituted ring in this compound is a potential site for SNAr, where the bromine atom could be displaced by a strong nucleophile. researchgate.net The rate of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions.
Kinetic Investigations of Compound Transformations
Kinetic studies are crucial for understanding the reaction mechanisms, including the identification of rate-determining steps and the influence of substituents on reaction rates.
Determination of Reaction Orders and Rate Laws
The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants. For the electrophilic substitution of this compound, the reaction would likely follow second-order kinetics, being first-order with respect to the aminophenol and first-order with respect to the electrophile. libretexts.org
For a generic electrophilic substitution reaction: this compound + Electrophile → Product
The rate law can be expressed as: Rate = k[this compound][Electrophile]
Table 1: Representative Kinetic Data for Related Reactions
View Data
| Reaction | Substrate | Reagent | Rate Law | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| Bromination | Phenol (B47542) | HOBr | Rate = k[Phenoxide][HOBr] | 2.1 x 10⁸ M⁻¹s⁻¹ (for 4-methylphenol) | nih.gov |
| Nitration | Phenol | HNO₂ | Rate = k'[Phenol] | Varies with pH | researchgate.net |
| Oxidation | 2-Aminophenol | HCF(III) | Rate = k[2-AP][HCF(III)] | 11.7 x 10⁻⁵ min⁻¹ (k_obs) | researchgate.net |
Elucidation of Rate-Determining Steps
In electrophilic aromatic substitution, the formation of the sigma complex (also known as the arenium ion) is the slow, rate-determining step. stackexchange.com This step involves the attack of the electrophile on the aromatic ring, which disrupts the aromaticity. The subsequent deprotonation to restore the aromatic system is a fast step. wikipedia.org
The reaction coordinate diagram for a typical electrophilic aromatic substitution shows two transition states, with the first transition state, leading to the sigma complex, having a higher energy, which reflects its role as the rate-determining step. saskoer.ca
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Bromoanilino)methyl]phenol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Mannich reactions or reductive amination, using 2-bromoaniline and salicylaldehyde derivatives as precursors. Reaction optimization involves controlling stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (60–80°C). Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and X-ray crystallography are critical for confirming structural integrity .
Q. How can spectroscopic techniques (e.g., FTIR, Raman) distinguish this compound from structurally similar derivatives?
- Methodological Answer : FTIR identifies functional groups: the phenolic O–H stretch (~3200 cm⁻¹), C–Br vibration (~550 cm⁻¹), and N–H bending (~1600 cm⁻¹). Raman spectroscopy highlights aromatic ring vibrations and methylene bridges. Comparing experimental spectra with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G*) resolves ambiguities. Database cross-referencing (e.g., SDBS, NIST) ensures accuracy .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP or M06-2X functionals with a 6-311++G(d,p) basis set) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes), using Protein Data Bank (PDB) structures. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. How do structural modifications (e.g., halogen substitution, methylene bridge length) affect the compound’s bioactivity?
- Methodological Answer : Replace bromine with other halogens (Cl, I) to study electronic effects on antimicrobial or anticancer activity. Extend the methylene bridge to ethylene/propylene to evaluate steric impacts. Biological assays (MIC for antimicrobial activity, MTT for cytotoxicity) paired with QSAR models (e.g., CoMFA, CoMSIA) correlate structural changes with activity trends .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
- Methodological Answer : Crystal growth via slow evaporation (methanol/water) often yields twinned crystals. Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves disorder in bromine positions. Hydrogen bonding (O–H⋯N) and π-π stacking interactions stabilize the lattice. Thermal ellipsoid analysis (ORTEP diagrams) validates anisotropic displacement parameters .
Q. How can analytical method validation (e.g., HPLC, LC-MS) ensure reproducibility in quantifying this compound in complex matrices?
- Methodological Answer : Validate HPLC methods (C18 column, acetonitrile/water + 0.1% TFA) for linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and recovery rates (>95%). LC-MS (ESI+ mode) confirms molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of Br⁻). Cross-validate with NMR for quantitative analysis in biological or environmental samples .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity: How to reconcile in vitro vs. in silico results for this compound?
- Methodological Answer : In silico predictions may overestimate activity due to simplified solvent models or rigid receptor assumptions. Validate via orthogonal assays: e.g., surface plasmon resonance (SPR) for binding affinity and zebrafish models for in vivo toxicity. Adjust computational parameters (e.g., explicit water molecules, flexible docking) to better align with experimental data .
Q. Why do NMR chemical shifts vary across studies for the same compound?
- Methodological Answer : Solvent effects (e.g., DMSO vs. CDCl₃), concentration, and pH influence shifts. Use deuterated solvents and internal standards (TMS). Cross-reference with calculated NMR shifts (GIAO method) to identify outliers caused by tautomerism or aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
